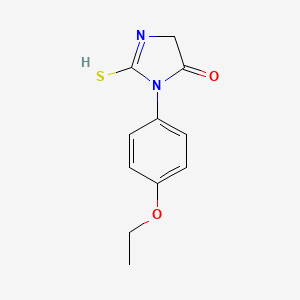

1-(4-ethoxyphenyl)-2-sulfanyl-4H-imidazol-5-one

Description

The compound with the identifier “1-(4-ethoxyphenyl)-2-sulfanyl-4H-imidazol-5-one” is known as Hebelomic acid E. It is a triterpenoid, which is a type of chemical compound composed of three terpene units. Triterpenoids are known for their diverse range of biological activities and are commonly found in plants and fungi .

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-2-sulfanyl-4H-imidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-15-9-5-3-8(4-6-9)13-10(14)7-12-11(13)16/h3-6H,2,7H2,1H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPYYANHAHKFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)CN=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)CN=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Hebelomic acid E involves complex synthetic routes. The synthesis typically starts with the extraction of natural triterpenoids from plant or fungal sources. These natural triterpenoids are then subjected to various chemical reactions to introduce specific functional groups and achieve the desired structure of Hebelomic acid E. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .

Industrial Production Methods

Industrial production of Hebelomic acid E is less common due to its complex structure and the challenges associated with its synthesis. advancements in biotechnology and synthetic chemistry have made it possible to produce this compound on a larger scale. Techniques such as microbial fermentation and plant cell culture are being explored to enhance the yield and purity of Hebelomic acid E .

Chemical Reactions Analysis

Types of Reactions

Hebelomic acid E undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of Hebelomic acid E include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of Hebelomic acid E include various oxidized, reduced, and substituted derivatives.

Scientific Research Applications

Hebelomic acid E has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the chemical behavior of triterpenoids and their derivatives.

Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Hebelomic acid E is being investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

Industry: It is used in the development of new materials and products, such as pharmaceuticals, cosmetics, and dietary supplements .

Mechanism of Action

The mechanism of action of Hebelomic acid E involves its interaction with specific molecular targets and pathways in the body. It is known to modulate various signaling pathways, including those involved in inflammation, oxidative stress, and cell proliferation. The compound exerts its effects by binding to specific receptors and enzymes, leading to changes in cellular functions and gene expression .

Comparison with Similar Compounds

Hebelomic acid E is unique compared to other triterpenoids due to its specific structure and biological activities. Similar compounds include:

Betulinic acid: Known for its anticancer and anti-inflammatory properties.

Oleanolic acid: Studied for its hepatoprotective and anti-inflammatory effects.

Ursolic acid: Known for its antioxidant and anticancer activities .

These compounds share some similarities with Hebelomic acid E but also exhibit distinct differences in their chemical structures and biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.